molecular formula C12H13NO2 B1306345 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid CAS No. 446830-65-5

3-Ethyl-5-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1306345
CAS No.: 446830-65-5
M. Wt: 203.24 g/mol
InChI Key: PQEZZABTFGEOOL-UHFFFAOYSA-N
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Description

3-Ethyl-5-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

3-Ethyl-5-methyl-1H-indole-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity . This interaction is particularly significant in the context of enzyme inhibition, where the compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. Additionally, this compound can interact with proteins involved in signal transduction pathways, thereby modulating cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to upregulate the expression of certain genes involved in metabolic pathways, leading to altered metabolic flux . Furthermore, it can modulate cell signaling pathways by interacting with key signaling proteins, thereby influencing cellular responses such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For example, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can activate or inhibit receptors involved in signal transduction, leading to changes in gene expression and cellular responses. These molecular interactions are critical for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites . These metabolic pathways can influence the compound’s biological activity and therapeutic potential. For instance, the compound’s metabolism can affect its ability to modulate metabolic flux and alter metabolite levels, thereby impacting cellular function and overall health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can influence the compound’s localization and accumulation within specific tissues, affecting its therapeutic efficacy and potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interaction with biomolecules and its overall biological activity. For example, localization to the mitochondria can affect cellular energy production and metabolic activity, while localization to the nucleus can influence gene expression and cell signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions . For example, the reaction of 2-iodoaniline with ethyl acetoacetate in the presence of copper iodide can yield indole derivatives .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethyl-5-methyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

  • Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
  • Ethyl 2-methylindole-3-carboxylate
  • 3-Methyl-2-phenyl-1-substituted-indole derivatives

Comparison: 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other indole derivatives, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for research and development .

Properties

IUPAC Name

3-ethyl-5-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-8-9-6-7(2)4-5-10(9)13-11(8)12(14)15/h4-6,13H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEZZABTFGEOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389965
Record name 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446830-65-5
Record name 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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